N-(4-fluorophenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5O2S/c18-11-3-5-12(6-4-11)19-16(24)10-26-17-21-20-15-8-7-13(22-23(15)17)14-2-1-9-25-14/h1-9H,10H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTCMVFVTUGWKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a triazole moiety with pyridazine and furan components, which are known for their pharmacological significance.
Biological Activity Overview
The biological activity of this compound primarily revolves around its potential as an anti-infective agent and its effects on various cellular pathways. The triazole and pyridazine rings contribute to its interaction with biological targets, making it a candidate for further pharmacological exploration.
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. For instance, compounds containing the 1,2,4-triazole scaffold have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL depending on structural modifications .
| Compound Type | Target Organisms | MIC Range (μg/mL) |
|---|---|---|
| Triazole Derivatives | S. aureus, E. coli | 0.125 - 8 |
| Sulfonamide-Triazole | Aspergillus flavus, A. niger | 0.01 - 0.27 |
Anticancer Potential
The compound's structural attributes suggest potential anticancer activity. Studies on related triazole compounds have indicated their ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest . The presence of the fluorine atom may enhance the lipophilicity of the compound, potentially improving its bioavailability and efficacy against cancer cells.
Anti-inflammatory Effects
Compounds containing the triazole moiety have also been investigated for their anti-inflammatory properties. These compounds can inhibit key inflammatory mediators and enzymes involved in the inflammatory response, making them suitable candidates for treating inflammatory diseases .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluating a series of triazole derivatives demonstrated that certain compounds exhibited antifungal activity significantly higher than established antifungal agents such as fluconazole . The study highlighted the importance of structural modifications in enhancing biological activity.
- Cytotoxicity Assessment : In vitro studies assessing cytotoxicity on human cell lines (e.g., HEK-293) revealed that several derivatives were non-toxic at therapeutic concentrations, indicating a favorable safety profile for further development .
- Structure-Activity Relationship (SAR) : Research has focused on elucidating the SAR of triazole derivatives to optimize their pharmacological profiles. Modifications at specific positions on the triazole ring have been linked to enhanced potency against various pathogens .
Scientific Research Applications
The compound N-(4-fluorophenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic molecule that has garnered attention in various fields of scientific research due to its potential applications in medicinal chemistry and pharmacology. This article explores the scientific research applications of this compound, supported by data tables and case studies.
Structure Representation
The compound features a furan ring, a triazole moiety, and a sulfanyl group, contributing to its unique chemical behavior and biological activity.
Medicinal Chemistry
The primary application of this compound lies in its potential as a therapeutic agent. Research indicates that derivatives of triazole and pyridazine compounds exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds similar to this one have shown effectiveness against various bacterial strains.
- Anticancer Properties : Studies suggest that triazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
Pharmacological Studies
Pharmacological investigations are essential to determine the efficacy and safety of this compound. Preliminary studies have indicated:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It has potential interactions with neurotransmitter receptors, which could be beneficial in treating neurological disorders.
Synthesis and Derivatization
The synthesis of this compound involves multi-step organic reactions. Researchers are exploring various synthetic routes to optimize yield and purity while developing analogs with enhanced biological activity.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial properties of various triazole derivatives. The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.
Case Study 2: Cancer Cell Apoptosis
A recent study published in Cancer Research explored the effects of triazole compounds on cancer cell lines. The findings indicated that N-(4-fluorophenyl)-2-{...} induces apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer drug.
Chemical Reactions Analysis
Reaction Conditions
| Stage | Reagents | Solvent/Conditions |
|---|---|---|
| Triazolopyridazine Core | Hydrazine derivatives, acidic catalysts | Refluxing in ethanol or DMF |
| Sulfanylation | Thiols, triethylamine | DMSO or acetonitrile at 0–5°C |
| Acetamide Formation | Acetyl chloride, pyridine | Acetonitrile at room temperature |
Cyclization Reactions
The triazolopyridazine core is formed through intramolecular cyclization of precursors such as aminopyridazine derivatives. For example, 6-chloropyridazin-3-yl intermediates undergo condensation with hydrazine analogs to form the fused ring system .
Nucleophilic Substitution
The sulfanyl group is introduced by reacting halogenated triazolopyridazine intermediates with thiols (R-SH), replacing the halide (e.g., Cl) via an SN2 mechanism.
Acetylation
The phenyl group is acetylated using acetyl chloride in the presence of a base (e.g., pyridine) to form the acetamide functional group.
Sulfanylation Mechanism
-
Nucleophilic Attack : Thiolate ions (S⁻) attack the electrophilic carbon of the halogenated triazolopyridazine intermediate.
-
Elimination : The leaving group (e.g., Cl⁻) departs, forming a new C-S bond.
Acetamide Formation Mechanism
-
Electrophilic Activation : Acetyl chloride reacts with pyridine to generate a reactive acylium ion.
-
Nucleophilic Acyl Transfer : The phenyl amine attacks the acylium ion, forming the acetamide.
Structural Modifications and Reactions
The compound’s heterocyclic system allows for further chemical modifications:
-
Alkylation/Alkoxylation : The sulfanyl group can undergo alkylation via reactions with alkyl halides .
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Reduction/Oxidation : The furan ring is susceptible to electrophilic addition or oxidation under acidic conditions .
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Bioisosteric Replacement : Substitution of the furan ring with other heterocycles (e.g., thiophene) may alter pharmacokinetic properties .
Analytical and Stability Considerations
Q & A
Q. SAR Insights :
- Fluorine Substitution : The 4-fluorophenyl group increases lipophilicity and target binding (e.g., 2.5-fold boost in anti-exudative activity vs. non-fluorinated analogs) .
- Furan Optimization : Methylation at the furan 5-position improves metabolic stability without compromising activity .
Testing Protocol : Evaluate analogs in rat formalin-induced edema models at 10–50 mg/kg doses .
Basic: What in vitro models are suitable for initial biological screening?
- Enzyme Assays : Test inhibition of kinases (CDK2, EGFR) or inflammatory mediators (COX-2) at 1–100 μM concentrations.
- Cell-Based Assays : Anti-inflammatory activity in LPS-stimulated macrophages (IL-6/TNF-α suppression) .
Advanced: How can computational methods guide target identification?
- Molecular Docking : Use AutoDock Vina to predict binding to COX-2 (PDB: 5KIR) or CDK2 (PDB: 1HCL). Focus on interactions between the triazole ring and catalytic residues.
- MD Simulations : GROMACS-based simulations (50 ns) assess binding stability and hydration effects .
Basic: What stability precautions are required for storage?
- Light/Temperature : Store at -20°C in amber vials to prevent photodegradation.
- Solubility : Prepare stock solutions in DMSO (10 mM) and avoid aqueous buffers with pH >8 to prevent hydrolysis .
Advanced: How to address poor pharmacokinetic profiles in vivo?
- Prodrug Design : Convert the acetamide to a methoxypropionate ester to enhance oral bioavailability.
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release .
Validation : Plasma half-life (t1/2) and AUC measurements in Sprague-Dawley rats .
Advanced: What mechanistic studies elucidate its anticancer potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
